Ethyl 2-bromo-5-chloronicotinate
Overview
Description
Ethyl 2-bromo-5-chloronicotinate is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.5 g/mol . It belongs to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-chloronicotinate can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of nicotinic acid derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-bromo-5-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: This compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 2-bromo-5-chloronicotinate can be compared with other similar compounds, such as:
Methyl 5-bromo-2-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-bromo-2-chloronicotinate: Similar structure but with the bromine atom at a different position on the pyridine ring.
Ethyl 5-bromo-2-chloronicotinate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.
Biological Activity
Chemical Structure and Properties
Ethyl 2-bromo-5-chloronicotinate has the following chemical structure:
- Molecular Formula : CHBrClNO
- Molecular Weight : 264.51 g/mol
The presence of bromine and chlorine substituents on the pyridine ring is significant as these halogens can influence the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as enzyme inhibitors, modulating metabolic pathways by interacting with specific enzymes or receptors.
- Receptor Modulation : The compound may influence receptor activity, potentially affecting signaling pathways involved in various physiological processes.
Biological Activities
Although direct studies on this compound are sparse, related compounds exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
- Anti-inflammatory Effects : Some analogs have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : Research indicates that derivatives of chloronicotinates may possess anticancer properties, targeting specific cancer cell lines and inhibiting tumor growth .
Table 1: Summary of Biological Activities of Related Compounds
Case Study: Anticancer Activity
A study evaluating the anticancer effects of various chloronicotine derivatives found that certain compounds inhibited cell proliferation in breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.
Synthesis and Applications
This compound can be synthesized through various methods involving halogenation reactions. Its applications extend beyond medicinal chemistry into agrochemicals and specialty chemicals, where it serves as an intermediate for synthesizing complex organic molecules.
Properties
IUPAC Name |
ethyl 2-bromo-5-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCKWFAFUYIEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673285 | |
Record name | Ethyl 2-bromo-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214337-49-1 | |
Record name | Ethyl 2-bromo-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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